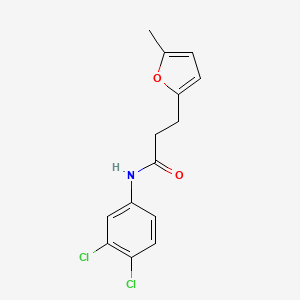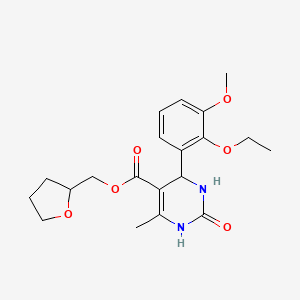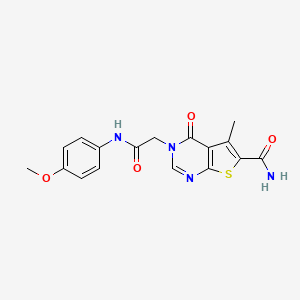
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide is a useful research compound. Its molecular formula is C14H13Cl2NO2 and its molecular weight is 298.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.0323340 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Movement and Retention in Agricultural Systems
A study conducted in Sri Lanka focused on the movement and retention of propanil N-(3,4-dichlorophenyl)propanamide, commonly used as a post-emergent herbicide in paddy rice cultivation. The research highlighted its presence in paddy soil and water, as well as its accumulation in wetland plants, raising concerns about its potential health impacts on humans consuming these plants regularly (Perera, Burleigh, & Davis, 1999).
Photocatalysed Degradation Studies
Another study investigated the TiO2 catalysed degradation of N-(3,4-dichlorophenyl)propanamide (Propanil) among other anilides in water, utilizing both UV-A and solar light. This research is crucial for understanding the environmental fate of such chemicals and their potential for photodegradation, leading to less harmful byproducts (Sturini, Fasani, Prandi, & Albini, 1997).
Nonlinear Optical Material Research
Research on organic electro-optic and non-linear optical materials included the synthesis of N-(2-chlorophenyl)-(1-propanamide), which was characterized for its potential applications in optics. This work contributes to the development of new materials for optical technologies (Prabhu & Rao, 2000).
Root Growth Modulatory Activity
A synthesis study of N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides explored their potential as root growth modulators. This could have applications in agriculture, particularly in the development of new herbicides or growth regulators (Kitagawa, Akiyama, & Masai, 2001).
Herbicidal Activity and Environmental Impact
The interaction of N-(3,4-dichlorophenyl)propanamide with other herbicides has been studied, revealing the formation of hybrid residues in the soil. Such findings are significant for assessing the environmental impact of using multiple herbicides and understanding their synergistic or antagonistic effects (Bartha, 1969).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2/c1-9-2-4-11(19-9)5-7-14(18)17-10-3-6-12(15)13(16)8-10/h2-4,6,8H,5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVYTPMSRREWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]AMINO}METHYL)PHENOL](/img/structure/B5581649.png)
![ethyl 1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5581655.png)
![N,N-dimethyl-2-({[(2-methyltetrahydrofuran-2-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5581663.png)
![5-methyl-4-oxo-N-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5581672.png)
![7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5581689.png)

![N-({(2S,4S)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5581697.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B5581702.png)

![1-[(4aS,7aR)-4-(2-methoxyacetyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B5581708.png)
![(3S)-1-[(cis-4-aminocyclohexyl)methyl]-N,N-dimethyl-3-azepanamine dihydrochloride](/img/structure/B5581711.png)
![1-methyl-2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B5581716.png)
![2-benzyl-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5581720.png)
![2-[(7-cyano-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-cyclopentylacetamide](/img/structure/B5581743.png)
